molecular formula C18H21N3O3 B2971712 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034277-70-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2971712
CAS No.: 2034277-70-6
M. Wt: 327.384
InChI Key: ULOCFZKLKQYEQL-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034277-70-6) is a synthetic small molecule with a molecular formula of C18H21N3O3 and a molecular weight of 327.4 g/mol . This compound features a benzofuran moiety linked to a trisubstituted pyrazole carboxamide group via a hydroxypropyl chain, creating a complex heterocyclic architecture of significant interest in medicinal chemistry and drug discovery research . The pyrazole core is a privileged scaffold in pharmaceutical development, known for conferring a wide spectrum of biological activities . Research into structurally similar compounds has demonstrated potential applications across multiple therapeutic areas, including use as anti-inflammatory agents and anticancer therapeutics . The presence of both benzofuran and pyrazole heterocycles in a single molecular framework makes this compound a valuable intermediate for constructing more complex chemical libraries and probing structure-activity relationships in hit-to-lead optimization campaigns . This product is supplied for non-human research applications only. It is strictly intended for laboratory use and is not designed for human therapeutic applications or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-16(12(2)21(4)20-11)17(22)19-10-18(3,23)15-9-13-7-5-6-8-14(13)24-15/h5-9,23H,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOCFZKLKQYEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-yl intermediate, which is then reacted with a hydroxypropyl group under controlled conditions. The final step involves the introduction of the pyrazole carboxamide moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzofuran or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield benzofuran-2-yl ketones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrazole rings.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to hydrophobic pockets, while the hydroxypropyl and pyrazole groups can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
  • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-imidazole-4-carboxamide

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • Cell Line Studies : Compounds derived from pyrazole structures have shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). One derivative exhibited an IC50 value of 3.79 µM against MCF7 cells .
CompoundCell LineIC50 (µM)
Pyrazole Derivative 1MCF73.79
Pyrazole Derivative 2A54926.00
Pyrazole Derivative 3Hep-217.82

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro studies have shown that certain compounds possess significant activity against bacterial strains such as E. coli and Staphylococcus aureus. For example, one study reported that a related pyrazole derivative inhibited bacterial growth at concentrations as low as 40 µg/mL .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested their ability to inhibit inflammatory cytokines in vitro. The results indicated that several compounds significantly reduced IL-6 levels by more than 90% at concentrations below 10 µM.
  • Anticancer Screening : Another research focused on the anticancer properties of pyrazole derivatives against the NCI-H460 cell line revealed that one compound had an IC50 value of 0.95 nM, indicating potent activity against lung cancer cells.

Q & A

What synthetic strategies are recommended for the multi-step synthesis of this compound, and what are the critical challenges in optimizing yield?

Level: Advanced
Methodological Answer:
The synthesis involves three key steps: (1) preparation of the benzofuran-2-yl hydroxypropyl intermediate via Friedel-Crafts alkylation or hydroxylation of a pre-functionalized benzofuran, (2) coupling with the 1,3,5-trimethylpyrazole-4-carboxamide moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt), and (3) purification via column chromatography or recrystallization. Challenges include steric hindrance during coupling (due to the hydroxypropyl group) and regioselectivity in benzofuran functionalization. Parallel reaction monitoring (e.g., TLC/HPLC) and protecting-group strategies (e.g., silyl ethers for the hydroxyl group) are critical for yield optimization .

How can researchers address discrepancies in NMR data during structural validation of this compound?

Level: Advanced
Methodological Answer:
Contradictions in 1H^1H- or 13C^{13}C-NMR spectra (e.g., unexpected splitting or shifts) may arise from rotameric equilibria of the hydroxypropyl group or residual solvent effects. To resolve this:

  • Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, 1H^1H-1H^1H COSY) to confirm connectivity.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) for rotameric conformers .
  • Ensure thorough drying (e.g., molecular sieves) to eliminate water-induced shifts .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Level: Basic
Methodological Answer:

  • Kinase Inhibition: Screen against a panel of kinases (e.g., CDK, JAK families) using fluorescence polarization assays.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation studies.
    Reference PubChem’s bioactivity data for structurally related pyrazole-carboxamides to select assay conditions .

How should researchers design a stability study to assess degradation pathways under physiological conditions?

Level: Advanced
Methodological Answer:

  • Experimental Design:
    • Conditions: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
    • Analytics: Monitor degradation via UPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Key Parameters:
    • Identify hydrolysis-prone sites (e.g., the carboxamide bond) using MS/MS fragmentation.
    • Compare degradation products with synthetic standards (if available) .

What computational approaches predict the compound’s interaction with potential protein targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model binding to kinases (PDB: 1ATP for CDK2). Prioritize docking poses with hydrogen bonding to the carboxamide group.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.
  • QSAR: Build a model using descriptors like logP, polar surface area, and H-bond donors (software: MOE, Schrodinger) .

What chromatographic methods are optimal for purity analysis and quantification?

Level: Basic
Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detection at 254 nm.
  • Validation: Calibrate with a certified reference standard (if unavailable, use elemental analysis for purity confirmation).
  • Impurity Profiling: Compare retention times with synthetic byproducts (e.g., unreacted benzofuran intermediates) .

How can researchers reconcile conflicting bioactivity data across different cell lines?

Level: Advanced
Methodological Answer:
Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies:

  • Perform cellular uptake assays (LC-MS/MS quantification of intracellular compound levels).
  • Use siRNA knockdown of suspected off-target proteins (e.g., ABC transporters) to assess their role.
  • Validate target engagement via cellular thermal shift assays (CETSA) .

What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Level: Advanced
Methodological Answer:

  • Process Optimization: Replace batch reactions with flow chemistry for the coupling step to enhance mixing and reduce side reactions.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Crystallization Control: Use anti-solvent crystallization with ethanol/water to maintain polymorphic consistency .

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